PF-915275 is a synthetically derived small molecule identified as a potent and selective inhibitor of 11β-HSD1. [, , ] It plays a crucial role in scientific research, particularly in investigating the role of 11β-HSD1 in metabolic diseases like type 2 diabetes. [, , ] By inhibiting 11β-HSD1, PF-915275 prevents the conversion of inactive cortisone to active cortisol, thereby modulating glucocorticoid activity in tissues where 11β-HSD1 is expressed. [, , ] This selective inhibition makes PF-915275 a valuable tool for elucidating the specific contributions of 11β-HSD1 in various physiological and pathological processes. [, ]
PF-915275 is classified as a small molecule drug and falls under the category of enzyme inhibitors, specifically targeting the 11β-hydroxysteroid dehydrogenase type 1 enzyme. Its primary application is in metabolic disorders, particularly those related to glucocorticoid metabolism.
The synthesis of PF-915275 involves several key steps that utilize established organic chemistry techniques. The compound can be synthesized through a multi-step process that typically includes:
The synthesis parameters such as temperature, pressure, and reaction time are critical and must be optimized to ensure high yield and purity of PF-915275 .
PF-915275 has a complex molecular structure characterized by several functional groups:
The molecular formula for PF-915275 is , with a molecular weight of approximately 344.39 g/mol. Its three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, revealing insights into its binding interactions with 11β-HSD1 .
PF-915275 participates in various chemical reactions primarily related to its role as an enzyme inhibitor. Key reactions include:
The inhibitor's effectiveness is quantified using parameters like Ki (inhibition constant), which for PF-915275 is reported at approximately 2.3 nM, indicating high potency against 11β-HSD1 .
PF-915275 exerts its pharmacological effects primarily through the inhibition of 11β-hydroxysteroid dehydrogenase type 1. This enzyme converts inactive cortisone into active cortisol within tissues, thereby modulating local glucocorticoid levels. By inhibiting this conversion, PF-915275 effectively reduces glucocorticoid action on target tissues, leading to:
Studies have shown that treatment with PF-915275 leads to alterations in gene expression related to lipid metabolism, enhancing peroxisome proliferator-activated receptor alpha (PPARα) while decreasing PPARγ levels .
PF-915275 exhibits several notable physical and chemical properties:
These properties influence the compound's bioavailability and therapeutic efficacy in clinical applications .
PF-915275 has significant potential applications in scientific research and clinical settings:
The discovery of PF-915275 originated from systematic exploration of the N-(pyridin-2-yl) arylsulfonamide scaffold, identified as a privileged chemotype for inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme catalyzes the conversion of inert cortisone to active cortisol in metabolic tissues, making it a therapeutic target for metabolic syndrome and type 2 diabetes [1] [3]. Early lead compounds like BVT-14225 demonstrated high in vitro potency against 11β-HSD1 (IC₅₀ < 100 nM) but suffered from suboptimal pharmacokinetics, including poor metabolic stability in human liver microsomes (Clᵢₙₜ > 200 μL/min/mg) and low oral bioavailability in rats (F = 8%) [1]. Scaffold hopping and bioisosteric replacement strategies were employed to address these limitations, leading to the identification of a critical pharmacophore:
Table 1: Evolution from Early Leads to PF-915275 Precursors
Compound | Core Structure | 11β-HSD1 IC₅₀ (nM) | Metabolic Stability (HLM Clᵢₙₜ, μL/min/mg) |
---|---|---|---|
BVT-14225 | Piperidine-sulfonamide | 15 ± 2 | 209 (High clearance) |
Initial sulfonamide (Compound 1) | Piperidyl-oxadiazole | 763 ± 98 | 430 (Unstable) |
Optimized precursor (Compound 3) | Aryl-piperidyl sulfonamide | 77 ± 11 | 106 (Moderate stability) |
A key challenge in refining the N-(pyridin-2-yl) arylsulfonamide series was mitigating bioactivation pathways that generate reactive metabolites linked to idiosyncratic hepatotoxicity. Metabolic soft spots identified included:
To circumvent these risks, strategic structural modifications were implemented:
These changes lowered reactive metabolite formation by >70% compared to early leads, as quantified through reduced glutathione (GSH) adduct formation in human hepatocyte incubations [2].
Table 2: Key Modifications to Mitigate Reactive Metabolite Formation
Structural Alert | Risk | Mitigation Strategy in PF-915275 | Outcome |
---|---|---|---|
Aromatic nitro-group | Nitroreduction to hydroxylamine | Replaced with -CF₃ | Elimination of nitroreductive pathways |
Unsubstituted aryl ring | Catechol formation | Ortho-chloro and ortho-methyl groups | Blocked CYP3A4-mediated hydroxylation |
Alkyl-sulfonamide linkage | S-oxidation | Fluorinated pyridine core | Reduced electron density at sulfur |
The final optimization phase focused on enhancing target selectivity over 11β-HSD2 (a renal isoform) and improving pharmacokinetic properties. Critical modifications included:
Pharmacokinetic enhancements were validated through:
Table 3: Pharmacokinetic Properties of PF-915275 vs. Precursors
Parameter | PF-915275 | Early Sulfonamide Lead | Impact |
---|---|---|---|
Plasma protein binding | 94.5% | 99.2% | 5-fold increase in free fraction |
Human liver microsomal stability (Clᵢₙₜ) | 106 μL/min/mg | >400 μL/min/mg | Reduced first-pass metabolism |
Oral bioavailability (rat) | 55–60% | 8% | Enhanced exposure |
Selectivity (11β-HSD1 vs. 11β-HSD2) | >1,000-fold | 120-fold | Lower mineralocorticoid side effects |
List of Compounds in Order of Mention:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7